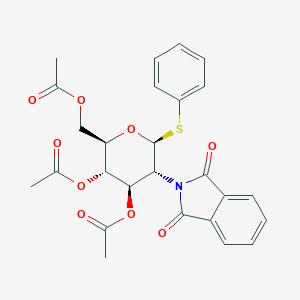
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside is a complex organic compound that belongs to the class of glucopyranosides This compound is characterized by the presence of a phenylthio group, a phthalimidyl group, and three acetyl groups attached to a glucopyranose ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of D-glucose using acetyl groups to form a glucopyranose triacetate intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization, chromatography, or distillation may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phthalimidyl group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Acetyl groups can be replaced using nucleophiles like alcohols or amines in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various glucopyranoside derivatives with different functional groups.
Applications De Recherche Scientifique
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phthalimidyl group may interact with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. The acetyl groups can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Similar structure but lacks the phthalimidyl group.
1-Phenyl-1-thio-beta-D-glucopyranoside tetraacetate: Similar structure but lacks the phthalimidyl group and has an additional acetyl group.
Uniqueness
phenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-thiohexopyranoside is unique due to the presence of both the phenylthio and phthalimidyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H25NO9S |
|---|---|
Poids moléculaire |
527.5 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H25NO9S/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3/t20-,21-,22-,23-,26+/m1/s1 |
Clé InChI |
FEYKFHMOACOSBF-HDXRJONQSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




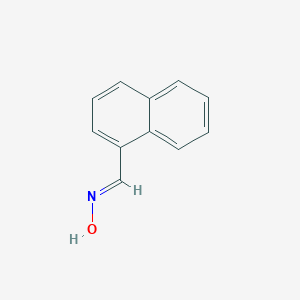
![N-{2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B326517.png)
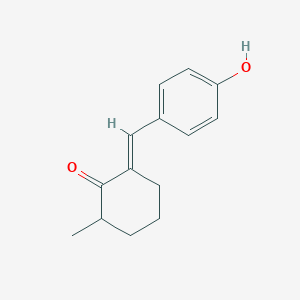
![2-[4-(diethylamino)benzylidene]-7-nitro-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B326525.png)

![4-[2-(Benzylideneamino)ethyl]phenol](/img/structure/B326527.png)
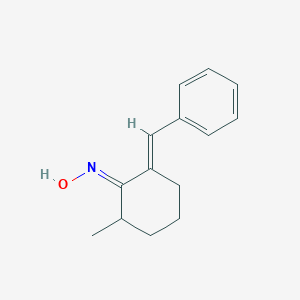

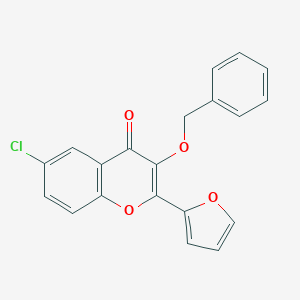
![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B326531.png)
![3,7-Dimethyl-3,7,9-triazabicyclo[3.3.2]decan-10-one](/img/structure/B326532.png)
![4-Methyl-2-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-1,3-benzoxazole](/img/structure/B326533.png)
